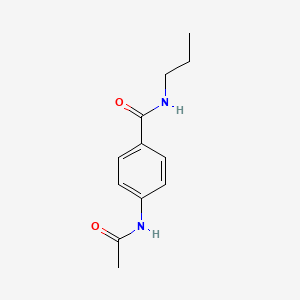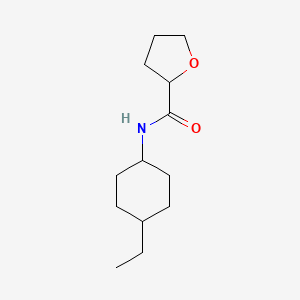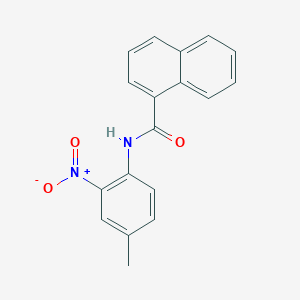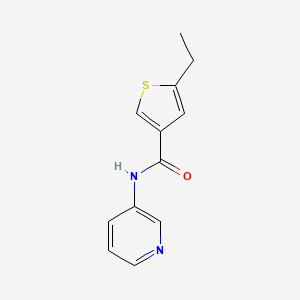
(3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine, also known as PMA, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a synthetic compound that is structurally similar to MDMA (ecstasy) and has been found to have similar effects on the central nervous system. In recent years, PMA has gained popularity as a recreational drug and has been associated with several cases of overdose and death. Despite its potential dangers, PMA has also been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
作用機序
(3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine works by binding to and activating certain receptors in the brain, including the serotonin and dopamine receptors. This leads to an increase in the release of these neurotransmitters, which in turn produces the characteristic effects of the drug. (3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine has also been found to have a number of other effects on the central nervous system, including the ability to increase heart rate and blood pressure, as well as induce hyperthermia.
Biochemical and Physiological Effects
(3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine has a number of biochemical and physiological effects on the body. It has been found to increase the release of dopamine, serotonin, and norepinephrine, which can produce feelings of euphoria, increased energy, and heightened sensory perception. (3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine has also been found to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. Additionally, (3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine has been found to induce hyperthermia, which can be life-threatening in some cases.
実験室実験の利点と制限
(3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound that can be synthesized in large quantities. This makes it a useful tool for studying the pharmacological effects of amphetamines and related compounds. However, one limitation is that (3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine has a narrow therapeutic window and can be toxic at high doses. This makes it difficult to use in animal studies and clinical trials.
将来の方向性
There are several future directions for research on (3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine. One area of interest is the development of new therapeutic applications for the drug. (3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine has been found to have potential as a treatment for depression, anxiety, and post-traumatic stress disorder, and further research is needed to explore these applications. Another area of interest is the development of new synthetic methods for (3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine and related compounds. This could lead to the discovery of new drugs with improved therapeutic profiles and reduced toxicity. Finally, further research is needed to better understand the biochemical and physiological effects of (3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine and its potential for abuse and addiction.
合成法
(3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine is synthesized through a multi-step process that involves the reaction of various chemical reagents. The process typically begins with the synthesis of 3,5-dimethoxybenzaldehyde, which is then reacted with 4-methoxybiphenyl to form the intermediate compound (3,5-dimethoxybenzyl)(4-methoxyphenyl)methanol. This intermediate is then converted to (3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine through a series of chemical reactions that involve the use of reducing agents, acid catalysts, and other reagents.
科学的研究の応用
(3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a number of pharmacological effects, including the ability to stimulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These effects make (3,5-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine a promising candidate for the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder.
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-24-19-11-16(12-20(14-19)25-2)15-23-21-13-18(9-10-22(21)26-3)17-7-5-4-6-8-17/h4-14,23H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFGANHGVCKDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4936583.png)


![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)
![(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B4936632.png)
![N-1,3-benzothiazol-2-yl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4936639.png)
![1-(4-bromophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4936656.png)
![2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4936663.png)
![5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine](/img/structure/B4936670.png)

![1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4936677.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B4936679.png)
